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Compound of Interest

Compound Name: 2-(3-Pyridinyloxy)-3-pyridinamine

CAS No.: 214758-94-8

Cat. No.: B3116219

Get Quote

Executive Summary & Molecule Profile
2-(3-Pyridinyloxy)-3-pyridinamine is a specialized bis-pyridyl ether intermediate employed in

the development of kinase inhibitors (e.g., VEGFR, c-Met) and nicotinic acetylcholine receptor

(nAChR) ligands. Its structure features a 3-aminopyridine core substituted at the 2-position with

a 3-pyridyloxy group. This specific connectivity—linking two electron-deficient pyridine rings via

an ether bridge adjacent to an amine—presents unique synthetic challenges regarding

nucleophilic aromatic substitution (

) regioselectivity and reduction fidelity.
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Property Detail

IUPAC Name 2-(Pyridin-3-yloxy)pyridin-3-amine

CAS Number 214758-94-8

Molecular Formula

Molecular Weight 187.20 g/mol

Key Structural Features
Bis-heteroaryl ether linkage; vicinal amino-ether

motif; amphoteric character.

Retrosynthetic Analysis & Pathway Evolution
The synthesis of 2-(3-Pyridinyloxy)-3-pyridinamine has evolved from linear "discovery"

routes to convergent "process" routes. The primary disconnection occurs at the ether linkage (

bond) or the amine functionality (

).

Pathway A: The Nucleophilic Aromatic Substitution ( )
Route (Dominant)
This is the standard discovery and scale-up route. It leverages the high reactivity of 2-chloro-3-

nitropyridine towards nucleophiles due to the ortho-nitro effect.

Step 1 (

): Coupling of 2-chloro-3-nitropyridine with 3-hydroxypyridine.

Step 2 (Reduction): Chemoselective reduction of the nitro group to the primary amine.

Pathway B: The Metal-Catalyzed Cross-Coupling Route
(Alternative)
Used when avoiding energetic nitro intermediates or when starting from 2-halo-3-

aminopyridines directly.
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Step 1 (Ullmann/Buchwald): Coupling of 2-bromo-3-aminopyridine (or protected variant) with

3-hydroxypyridine using Cu or Pd catalysis.

Challenges: Requires expensive catalysts and often high temperatures; the free amine can

poison catalysts.

Mechanistic Analysis of the Core Synthesis
(Pathway A)
Step 1: Ether Formation via
The reaction between 2-chloro-3-nitropyridine and 3-hydroxypyridine is the critical bond-

forming step.

Mechanism: The 3-hydroxypyridine (acting as a phenoxide-like nucleophile under basic

conditions) attacks the C-2 position of the 2-chloro-3-nitropyridine. The ortho-nitro group

activates the C-Cl bond by withdrawing electron density and stabilizing the Meisenheimer

complex intermediate.

Regioselectivity: High. The C-2 position is significantly more electrophilic than other positions

due to the combined inductive effects of the ring nitrogen and the nitro group.

Base Selection: Inorganic bases like

or

in polar aprotic solvents (DMF, DMSO, NMP) are standard.

often provides higher yields due to the "cesium effect" (improved solubility and naked anion
reactivity).

Step 2: Nitro Reduction
The conversion of the nitro group to the amine must be chemoselective to avoid reducing the

pyridine rings or cleaving the ether linkage.

Catalytic Hydrogenation:
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(1-3 atm) over

or

in methanol/ethanol. This is the cleanest method but requires careful handling of pyrophoric
catalysts.

Chemical Reduction: Iron powder (

) in acetic acid or aqueous

. This method is robust and avoids high-pressure equipment, making it suitable for early-
phase scale-up.

Detailed Experimental Protocols
Protocol A: Synthesis of 2-(3-Pyridinyloxy)-3-
nitropyridine (Intermediate)
Reagents: 2-Chloro-3-nitropyridine (1.0 equiv), 3-Hydroxypyridine (1.1 equiv),

(2.0 equiv), DMF (10 vol).

Charge a reaction vessel with 2-chloro-3-nitropyridine and 3-hydroxypyridine in DMF.

Add

in one portion at ambient temperature.

Heat the mixture to 80–90°C for 4–6 hours. Monitor by HPLC/TLC for consumption of the

chloride.

Workup: Cool to room temperature. Pour into ice-water (20 vol). The product often

precipitates as a solid.

Isolation: Filter the solid, wash with water, and dry under vacuum. If no precipitate forms,

extract with EtOAc, wash with brine, dry over

, and concentrate.

Yield Target: 85–95%.
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Protocol B: Reduction to 2-(3-Pyridinyloxy)-3-
pyridinamine
Reagents: Nitro intermediate (1.0 equiv), 10% Pd/C (5-10 wt%), MeOH (10 vol), Hydrogen gas.

Dissolve the nitro intermediate in MeOH (or EtOH) in a hydrogenation vessel.

Inert the vessel with nitrogen (3 cycles).

Add the Pd/C catalyst carefully (wetted with water to prevent ignition).

Pressurize with

(30–50 psi) and stir vigorously at room temperature for 2–4 hours.

Monitor: Check for disappearance of the yellow nitro compound color and HPLC

confirmation.

Workup: Filter through a Celite pad to remove the catalyst. Rinse the pad with MeOH.

Purification: Concentrate the filtrate. The residue can be recrystallized from EtOAc/Heptane

or converted to a hydrochloride salt for stability.

Yield Target: 90–95%.

Process Safety & Impurity Management
Critical Safety Parameters

Nitropyridines: 2-Chloro-3-nitropyridine is an energetic compound. Differential Scanning

Calorimetry (DSC) should be performed to determine the onset of decomposition. Avoid

heating dry solids.

Hydrogenation: Standard hydrogen safety protocols (grounding, oxygen exclusion) are

mandatory.

Pyridine Toxicity: Both starting materials and products are pyridine derivatives; handle in a

fume hood to avoid inhalation of vapors/dust.
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Impurity Profile
Impurity Type Origin Control Strategy

Hydrolysis Product

Hydrolysis of 2-Cl-3-nitro to 2-

hydroxy-3-nitropyridine (due to

wet solvent).

Use anhydrous DMF/DMSO;

store

dry.

Bis-alkylation

Highly unlikely due to steric

hindrance and stoichiometry,

but theoretically possible if 3-

hydroxypyridine has competing

nucleophilic sites.

Control stoichiometry (1.05–

1.1 equiv of phenol).

Over-reduction
Reduction of the pyridine ring

(piperidine formation).

Avoid high pressures (>100

psi) or PtO2 in acidic media.

Use Pd/C under mild

conditions.

Visualization of Pathways
Diagram 1: Synthetic Logic Flow (Graphviz)
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Caption: The primary synthesis route via Nucleophilic Aromatic Substitution (

) followed by Nitro Reduction.

Diagram 2: Reaction Mechanism Detail
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Caption: Simplified mechanistic flow of the SnAr reaction stabilized by the ortho-nitro group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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